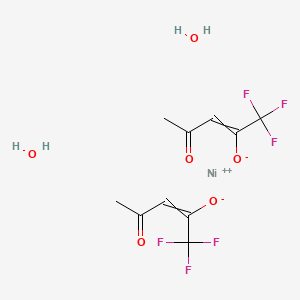

Nickel trifluoroacetylacetonate dihydrate

Description

Nickel trifluoroacetylacetonate dihydrate (Ni(CF₃COCH=C(O)CH₃)₂·2H₂O, CAS 14324-83-5) is a nickel-based coordination complex with a molecular weight of 400.88 g/mol . It is characterized by its trifluoromethyl (-CF₃) substituents on the acetylacetonate ligand, which enhance its electron-withdrawing properties and thermal stability . This compound is widely used as a catalyst in organic synthesis, hydrogenation, and polymerization, as well as in advanced material fabrication for electronics (e.g., semiconductors, OLEDs) and energy storage (e.g., lithium-ion batteries) . The global market for this compound is projected to grow at a CAGR of 5.93–7.0%, reaching $0.25–159.79 billion by 2030–2032, driven by demand in nanotechnology and green chemistry .

Properties

IUPAC Name |

nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQCBHADJHECLA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel trifluoroacetylacetonate dihydrate typically involves the reaction of nickel(II) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is often carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized from the solution to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial methods also focus on optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Ligand Exchange Reactions

The trifluoroacetylacetonate (tfacac⁻) ligands exhibit substitution behavior with stronger Lewis bases. For example:

-

Reaction with amines :

Where . The electron-withdrawing CF₃ groups enhance ligand lability compared to non-fluorinated analogs .

-

Phosphine coordination :

Tertiary phosphines (e.g., PPh₃) displace tfacac⁻ ligands under reflux in toluene, forming mononuclear Ni(II)-phosphine complexes .

Redox Reactions

The Ni(II) center undergoes redox transformations under controlled conditions:

Reductive pathways are critical in catalytic cycles for cross-coupling reactions, where Ni(I)/Ni(III) intermediates facilitate C–C bond formation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stepwise decomposition:

-

Dehydration : Loss of 2H₂O at 80–120°C.

-

Ligand degradation : CF₃ and acetylacetonate moieties decompose between 200–400°C, forming NiO or Ni/C composites .

Key Data :

Polymerization

-

Ethylene oligomerization :

Combined with AlEt₃, the complex achieves turnover frequencies (TOF) up to 426 min⁻¹, producing linear α-olefins .Water modulates cocatalyst activity by generating Brønsted acids (e.g., H⁺[AlCl₂OH]⁻) .

Hydrogenation

-

Substrate Scope : Ketones, aldehydes, and nitroarenes.

-

Conditions : 5 mol% catalyst, H₂ (1 atm), 25°C.

Hydrolysis and Stability

Aqueous solutions (pH < 5) undergo hydrolysis:

The dihydrate form stabilizes the complex in organic solvents (e.g., toluene, THF) but decomposes rapidly in acidic media .

Solvolysis in Alcohols

Methanolysis yields Ni methoxide intermediates:

These intermediates are precursors for sol-gel synthesis of NiO thin films .

Reaction with Halocarbons

The complex activates C–X bonds (X = Cl, Br) in alkyl halides:

-

Mechanism : Single-electron transfer (SET) generates alkyl radicals, enabling cross-coupling .

-

Example :

Comparative Reactivity

| Property | Ni(tfacac)₂·2H₂O | Ni(acac)₂·2H₂O |

|---|---|---|

| Reduction Potential (V) | -1.23 vs. SCE | -0.89 vs. SCE |

| Thermal Stability | 220°C | 230°C |

| Catalytic TOF (min⁻¹) | 426 | 310 |

The CF₃ groups enhance electrophilicity at Ni, accelerating oxidative addition steps .

Experimental Protocols

Scientific Research Applications

Catalysis Applications

Nickel trifluoroacetylacetonate dihydrate is widely used as a catalyst in several reactions:

- Polymerization Reactions : It acts as a catalyst for the polymerization of olefins and transesterification processes. Its ability to facilitate these reactions is attributed to its nickel content, which promotes the formation of active species necessary for polymer growth .

- Thin Film Deposition : The compound is employed in CVD processes to produce nickel-containing thin films. Studies indicate that the addition of water to precursor solutions can enhance the growth of metallic nickel films while reducing carbon contamination during deposition . This property is particularly beneficial in semiconductor fabrication and nanomaterial synthesis.

- Organic Transformations : Nickel trifluoroacetylacetonate dihydrate is also utilized in various organic transformations, including Michael additions and other catalytic cycles that require nickel-based catalysts .

Materials Science

The compound plays a crucial role in developing advanced materials:

- Nanomaterials : It serves as a precursor for synthesizing nickel-based nanomaterials, such as NiO/C nanocomposites and crystalline NiO nanoparticles. These materials are synthesized using methods like non-isothermal decomposition and solvothermal techniques .

- Metal Oxide Films : In conjunction with other β-diketonates, it contributes to the deposition of metal oxide films on various substrates, enhancing their properties for applications in electronics and optoelectronics .

Biochemical Research

Nickel trifluoroacetylacetonate dihydrate has emerging applications in biochemical research:

- Proteomic Studies : It is used as a biochemical agent in proteomic research, where it aids in the study of protein interactions and functions through metal coordination chemistry . This application highlights its potential in understanding biological systems at the molecular level.

Market Insights

The global market for nickel trifluoroacetylacetonate dihydrate was estimated at approximately $65 million in 2023, with forecasts suggesting growth to $102 million by 2030, reflecting a compound annual growth rate (CAGR) of 7% from 2024 to 2030. This growth is driven by increasing demand across various sectors, including electronics, materials science, and catalysis .

Case Study 1: Thin Film Growth Enhancement

In a study examining the effects of water concentration on CVD processes using Ni(acac)₂ precursors, researchers found that optimal water levels significantly improved film quality by enhancing nickel film growth rates while minimizing carbon contamination. The results demonstrated that careful control of precursor conditions could lead to better material properties suitable for electronic applications .

Case Study 2: Nanocomposite Synthesis

Research focused on synthesizing NiO/C nanocomposites using nickel trifluoroacetylacetonate dihydrate highlighted its effectiveness as a precursor. The synthesized nanocomposites exhibited superior electrochemical properties compared to traditional materials, indicating potential applications in energy storage systems like batteries and supercapacitors .

Mechanism of Action

The mechanism of action of Nickel trifluoroacetylacetonate dihydrate involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include:

Coordination with Enzymes: Modulating enzyme activity by binding to active sites.

Interaction with DNA: Potentially affecting DNA replication and transcription processes.

Redox Reactions: Participating in redox reactions that can alter cellular oxidative states.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nickel(II) Acetylacetonate Dihydrate (Ni(acac)₂·2H₂O)

- Formula : Ni(C₅H₇O₂)₂·2H₂O (CAS 14363-16-7) .

- Molecular Weight : 292.94 g/mol .

- Structure: Contains non-fluorinated acetylacetonate ligands, resulting in lower thermal stability compared to the trifluoro derivative .

- Applications: Primarily used in organometallic synthesis (e.g., nickelocene) and as a catalyst for alkene oligomerization . Limited use in electronics compared to the trifluoro variant.

- Market : Market data specific to Ni(acac)₂·2H₂O is less prominent, but it is generally lower-cost due to simpler synthesis .

Nickel Hexafluoroacetylacetonate Hydrate (Ni(hfac)₂·xH₂O)

- Properties : Contains six fluorine atoms per ligand, offering even higher thermal stability and volatility than the trifluoro derivative. Commonly used in chemical vapor deposition (CVD) for thin-film coatings .

- Comparison : While Ni(hfac)₂ is more thermally robust, its higher fluorine content increases production costs and environmental concerns, limiting its adoption in some applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Market and Application Comparison

Research Findings and Industrial Trends

- Electronics : Ni(CF₃COCH=C(O)CH₃)₂·2H₂O is favored in atomic layer deposition (ALD) for semiconductor manufacturing due to its precise film-forming capabilities . In contrast, Ni(acac)₂ is rarely used in this sector.

- Catalysis: The trifluoro derivative exhibits superior catalytic efficiency in hydrogenation reactions compared to non-fluorinated analogs, attributed to enhanced Lewis acidity from fluorine substitution .

- Sustainability : Ni(CF₃COCH=C(O)CH₃)₂·2H₂O aligns with green chemistry trends but faces challenges due to fluorine waste management . Ni(acac)₂ poses fewer environmental risks but lacks performance in high-tech applications .

Challenges and Opportunities

- Ni(CF₃COCH=C(O)CH₃)₂·2H₂O: High raw material costs (nickel, fluorine) and regulatory hurdles (e.g., REACH, CLP classifications) are key barriers . Opportunities lie in nanotechnology and battery innovation .

- Ni(acac)₂·2H₂O: Limited to traditional chemical synthesis but benefits from established, low-cost production methods .

Biological Activity

Nickel trifluoroacetylacetonate dihydrate (Ni(TFA)2·2H2O) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed findings from various research studies.

Nickel trifluoroacetylacetonate dihydrate is characterized by its coordination structure, where nickel is coordinated with trifluoroacetylacetonate ligands. The presence of water molecules in the dihydrate form plays a crucial role in its stability and reactivity.

Biological Activity Overview

The biological activity of Ni(TFA)2·2H2O can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that nickel complexes exhibit significant antimicrobial properties against various bacterial strains and fungi.

- Antitumor Activity : Nickel complexes have shown promising results in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines.

- DNA Interaction : Nickel complexes can interact with DNA, potentially leading to oxidative cleavage and other forms of DNA damage.

Antimicrobial Activity

Research indicates that nickel complexes, including Ni(TFA)2·2H2O, possess notable antimicrobial properties. A study evaluating the efficacy of various nickel complexes found that they exhibited higher zones of inhibition against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| Ni(TFA)2·2H2O | 18 | E. coli, S. aureus |

| Ni(acac)2 | 15 | E. coli, P. aeruginosa |

| Control (Ampicillin) | 20 | E. coli |

Antitumor Activity

In vitro studies have demonstrated that Ni(TFA)2·2H2O exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value of 25 μM for Ni(TFA)2·2H2O against A549 lung cancer cells, indicating its potential as an anticancer agent.

Case Study: Antitumor Effects on Colon Cancer Cells

A comparative study evaluated the effects of Ni(TFA)2·2H2O against HCT-116 colon cancer cells. The findings showed that treatment with the compound led to:

- Cell Cycle Arrest : Significant arrest in the S phase of the cell cycle.

- Induction of Apoptosis : Increased levels of apoptotic markers were observed post-treatment.

DNA Interaction Studies

Nickel complexes are known to interact with DNA, which can lead to oxidative stress and cellular damage. A study focusing on Ni(TFA)2·2H2O revealed:

- Binding Affinity : Strong binding affinity to calf thymus DNA (ctDNA), suggesting potential for gene targeting.

- Nuclease Activity : The complex demonstrated efficient oxidative cleavage when combined with hydrogen peroxide, indicating its ability to induce DNA damage.

Conclusion and Future Directions

Nickel trifluoroacetylacetonate dihydrate exhibits promising biological activities, particularly in antimicrobial and antitumor applications. Its ability to interact with DNA adds another layer to its potential therapeutic uses. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which Ni(TFA)2·2H2O exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of nickel trifluoroacetylacetonate dihydrate, and how are ligand vibrations identified in IR spectroscopy?

- Methodological Answer :

- IR Spectroscopy : The trifluoroacetylacetonate ligand’s C=O and C-F stretching vibrations are critical. The carbonyl (C=O) stretch typically appears at 1600–1650 cm⁻¹, while C-F stretches occur at 1100–1250 cm⁻¹. Hydration effects (dihydrate form) may shift these peaks slightly due to hydrogen bonding .

- X-ray Diffraction (XRD) : Single-crystal XRD confirms the octahedral coordination geometry around the nickel(II) center, with two trifluoroacetylacetonate ligands and two water molecules. Lattice parameters should align with reported values (e.g., density: 4.56 g/cm³) .

- Elemental Analysis : Verify nickel content (~14.6% by mass) and fluorine content (~28.4%) via ICP-MS or combustion analysis .

Q. What are the optimal reaction conditions for synthesizing nickel trifluoroacetylacetonate dihydrate with high yield and purity?

- Methodological Answer :

- Precursor Selection : React nickel(II) nitrate or chloride with trifluoroacetylacetone (Htfac) in a 1:2 molar ratio in ethanol or acetone .

- pH Control : Maintain a slightly basic pH (8–9) using ammonia to deprotonate Htfac and promote ligand coordination .

- Purification : Recrystallize from anhydrous methanol or ethanol under inert atmosphere (argon/nitrogen) to avoid hydrolysis. Filter under reduced pressure and dry at 40–50°C .

Q. How does the solubility of nickel trifluoroacetylacetonate dihydrate in organic solvents impact its utility in coordination chemistry studies?

- Methodological Answer :

- Solvent Selection : The compound is highly soluble in polar aprotic solvents (e.g., acetone, DMF) but poorly soluble in water. This facilitates its use in non-aqueous synthesis of nickel complexes .

- Solubility Testing : Conduct gravimetric analysis by dissolving 0.1 g in 10 mL of solvent at 25°C. Compare results with literature values to confirm batch consistency .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported catalytic activity of nickel trifluoroacetylacetonate dihydrate in ethylene polymerization?

- Methodological Answer :

- Controlled Atmosphere Studies : Perform polymerization in a glovebox to exclude moisture/oxygen, which can deactivate the catalyst. Compare yields with non-fluorinated analogs (e.g., nickel acetylacetonate) to isolate ligand effects .

- Kinetic Analysis : Use in-situ FTIR or NMR to monitor reaction intermediates. Fluorinated ligands may slow insertion rates due to electron-withdrawing effects, reducing polymer chain growth .

- Post-Catalyst Characterization : Analyze spent catalysts via XPS to detect nickel oxidation state changes (Ni²⁺ → Ni⁰) or ligand degradation .

Q. How can researchers mitigate the hygroscopic degradation of nickel trifluoroacetylacetonate dihydrate during long-term storage?

- Methodological Answer :

- Storage Conditions : Store in sealed, argon-purged containers with desiccants (e.g., molecular sieves). Avoid exposure to humidity >30% .

- Stability Testing : Periodically assess purity via TGA (dehydration occurs at 80–120°C; decomposition >200°C) .

- Alternative Formulations : Synthesize anhydrous derivatives (e.g., by heating under vacuum) for moisture-sensitive applications .

Q. What mechanistic insights explain the ligand-exchange behavior of nickel trifluoroacetylacetonate dihydrate in the presence of competing ligands?

- Methodological Answer :

- Competitive Ligand Titration : Introduce ligands (e.g., bipyridine) into a solution of the complex and monitor UV-Vis spectral shifts (e.g., d-d transitions at 450–600 nm) .

- DFT Calculations : Model ligand substitution energetics to predict preferential binding. Trifluoroacetylacetonate’s strong field strength (due to electron-withdrawing CF₃ groups) may resist displacement compared to acetylacetonate .

- Magnetic Susceptibility : Measure μeff to confirm retention of high-spin Ni²⁺ (expected μeff ≈ 3.2–3.5 BM) after ligand exchange .

Safety and Handling Considerations

- Hazard Mitigation : Use PPE (nitrile gloves, sealed goggles) to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of nickel-containing dust .

- Waste Disposal : Neutralize nickel residues with chelating agents (e.g., EDTA) before disposal. Follow CLP regulations for carcinogenic/mutagenic substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.